![molecular formula C18H15FN2O2 B2522841 2-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 906177-58-0](/img/structure/B2522841.png)
2-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a fluorinated benzamide derivative. Benzamide derivatives are known for their neuroleptic properties and have been studied for their potential use in medical imaging as radioligands. The presence of the fluorine atom suggests that this compound may be used in positron emission tomography (PET) imaging due to the possibility of incorporating the radioactive isotope [18F]fluorine.
Synthesis Analysis
The synthesis of related fluorinated benzamide neuroleptics has been reported, involving starting materials such as 3-(3,4-dimethoxyphenyl)-1-propanol and proceeding through a series of reactions to yield the final product in moderate overall yields of 20-25% . The synthesis of similar compounds involves nucleophilic substitution reactions with no carrier added [18F]fluoride, leading to specific activities suitable for PET imaging . Although the exact synthesis of 2-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is not detailed, it is likely to involve similar synthetic strategies.
Molecular Structure Analysis
The molecular structure of related compounds, such as tetracyclic 4H-furo[3,2-g]pyrrolo[3,2,1-ij]quinolin-4-ones, has been determined by X-ray single-crystal analysis, which confirms the planarity of the benzofuroquinolizin-5-one structure . This suggests that the molecular structure of 2-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide may also exhibit a degree of planarity, which could be important for its interaction with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzamide derivatives typically include nucleophilic substitution reactions, as seen in the synthesis of fluorinated benzamide neuroleptics . The reactivity of the fluorine atom in the molecule may also allow for further chemical transformations, potentially useful in the development of radiolabeled compounds for imaging purposes.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and the presence of substituents. The fluorine atom in the compound is likely to affect its lipophilicity, which is an important factor in determining the ability of the compound to cross biological membranes. The synthesis of related compounds has been optimized to achieve high specific activities and suitable yields for PET imaging, indicating that the physical and chemical properties of these compounds are conducive to their use in medical imaging . The antibacterial activity of similar pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides has been evaluated, with some compounds showing effectiveness against various bacterial strains . This suggests that the compound may also possess biological activity, which could be explored further in the context of its physical and chemical properties.
科学的研究の応用
Fluorescent Chemosensing
A study presents a new fluorescent sensor for Zn(2+) based on a structure incorporating a quinoline group, demonstrating excellent selectivity and sensitivity. The sensor's ability to distinguish Zn(2+) from Cd(2+) through fluorescence enhancement in aqueous solutions highlights its potential in metal ion detection and differentiation. The compound's fluorescence imaging capabilities in living cells further underscore its utility in biological and environmental monitoring (Pengxuan Li et al., 2014).
Antibacterial Activity
Another study focuses on the synthesis and antibacterial activity of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, designed via a molecular hybridization approach. This research demonstrates the compounds' effectiveness against both gram-positive and gram-negative bacteria, offering a new avenue for the development of antibacterial agents. Specifically, the study identifies compounds with significant in vitro minimum inhibitory concentration (MIC) values against E. coli, S. aureus, and E. faecalis, indicating their potential as novel antibacterial drugs (Tahere Hosseyni Largani et al., 2017).
Cancer Research
The synthesis and evaluation of novel synthetic makaluvamine analogues for their anticancer activity represent another critical application. These compounds, derived from natural compounds (makaluvamines), have shown promising in vitro and in vivo anticancer activity, particularly against breast cancer cell lines. One compound, FBA-TPQ, demonstrated potent apoptosis induction and cell growth inhibition, offering insights into potential therapeutic agents for cancer treatment (Wei Wang et al., 2009).
Safety and Hazards
将来の方向性
As a novel dissociative drug, there is a need for more research into the safety, effects, and potential therapeutic uses of 2F-NENDCK . It’s also important to develop reliable methods for identifying this compound in drug samples, as it has been found numerous times in samples that were expected to be ketamine .
特性
IUPAC Name |
2-fluoro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c19-15-4-2-1-3-14(15)18(23)20-13-9-11-5-6-16(22)21-8-7-12(10-13)17(11)21/h1-4,9-10H,5-8H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMIEOGNHKNOQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

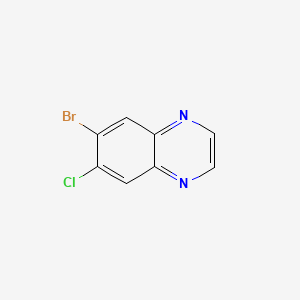
![methyl 2-methyl-5-oxo-4-{[4-(trifluoromethoxy)anilino]methylene}-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2522760.png)
![N-[3-(pyrrolidin-1-yl)phenyl]cycloheptanamine](/img/structure/B2522762.png)

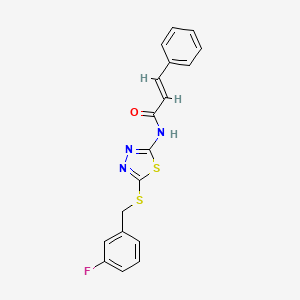
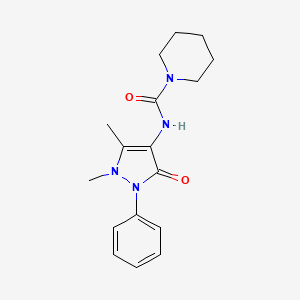
![2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2522767.png)
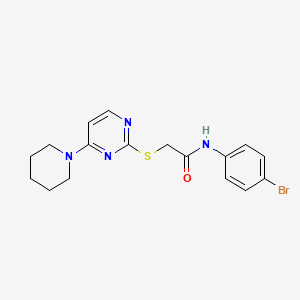
![(1-methyl-5-{[4-(2-pyrimidinyl)piperazino]methyl}-1H-pyrrol-3-yl)(phenyl)methanone](/img/structure/B2522772.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2522774.png)
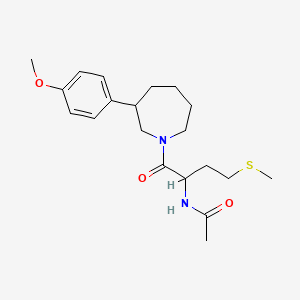
![Ethyl 2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2522779.png)

![(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methylamine dihydrochloride](/img/no-structure.png)